molecular formula C16H20F3N3OS B2705045 2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide CAS No. 2415532-24-8

2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide

Cat. No.: B2705045
CAS No.: 2415532-24-8
M. Wt: 359.41
InChI Key: ZVPQEYUXMBRGLO-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentylsulfanyl group, a trifluoromethyl-substituted pyridine ring, and an azetidinylacetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidinylacetamide core, followed by the introduction of the cyclopentylsulfanyl and trifluoromethylpyridine groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its therapeutic potential in treating diseases or as a lead compound for drug development.

    Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can be complex and may require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylsulfanyl)-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide stands out due to its combination of functional groups, which imparts unique chemical and physical properties. The presence of the cyclopentylsulfanyl group and the trifluoromethyl-substituted pyridine ring distinguishes it from other similar compounds, potentially leading to different reactivity and biological activities.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3OS/c17-16(18,19)11-5-6-20-14(7-11)22-8-12(9-22)21-15(23)10-24-13-3-1-2-4-13/h5-7,12-13H,1-4,8-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPQEYUXMBRGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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